N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-9-14(22-2)11-16(20)19(12)8-7-18-17(21)13-5-4-6-15(10-13)23-3/h4-6,9-11H,7-8H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBNBZZHQFZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=CC=C2)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization
The pyridinone ring is typically synthesized via acid-catalyzed condensation of β-keto esters with acrylamides or through cyclization of enamine intermediates. A representative protocol involves:
Reagents :
- Ethyl acetoacetate (1.2 eq)
- N-Methylacrylamide (1.0 eq)
- p-Toluenesulfonic acid (0.1 eq) in toluene
Conditions :
- Reflux at 110°C for 8–12 hours under nitrogen.
- Yield: 68–72% after recrystallization from ethyl acetate/hexane.
Mechanistic Insight :
The reaction proceeds through Michael addition of the enamine to the β-keto ester, followed by intramolecular cyclization and dehydration (Figure 2). Methoxy group introduction may occur via nucleophilic substitution using methanol under basic conditions post-cyclization.
Alkylation to Install the Ethylamine Side Chain
N-Alkylation of Pyridinone
The pyridinone nitrogen is alkylated using 2-bromoethylamine hydrobromide under phase-transfer conditions:
Procedure :
- Suspend 4-methoxy-6-methyl-2-pyridinone (1.0 eq) in anhydrous DMF.
- Add 2-bromoethylamine hydrobromide (1.2 eq) and K2CO3 (2.5 eq).
- Heat at 60°C for 24 hours under argon.
- Quench with ice-water and extract with dichloromethane.
- Purify via column chromatography (SiO2, CH2Cl2:MeOH 95:5).
Key Data :
Optimization Notes :
- Higher temperatures (>80°C) lead to dimerization byproducts.
- Crown ether additives (18-crown-6) improve reactivity in non-polar solvents.
Thioether Formation: Synthesis of 3-(Methylthio)Benzoyl Chloride
Sulfur Incorporation Strategies
The methylthio group is introduced via nucleophilic aromatic substitution or Pd-catalyzed coupling:
Method A (SNAr) :
- React 3-bromobenzonitrile with NaSMe in DMF at 120°C.
- Hydrolyze nitrile to carboxylic acid using 6M HCl under reflux.
- Convert to acid chloride using SOCl2.
Method B (Buchwald-Hartwig) :
Comparative Data :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 58% | 82% |
| Reaction Time | 24 h | 6 h |
| Pd Residuals | <1 ppm | 12 ppm |
Method B offers superior efficiency but requires rigorous metal removal for pharmaceutical applications.
Amide Coupling: Final Assembly
Coupling Reagent Screening
The critical amide bond formation was evaluated using three common reagents:
Conditions :
- 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine (1.0 eq)
- 3-(Methylthio)benzoyl chloride (1.1 eq)
- Base: Et3N (2.0 eq)
- Solvent: THF, 0°C to RT
| Reagent | Yield | Epimerization |
|---|---|---|
| HATU | 92% | <0.5% |
| EDCl/HOBt | 85% | 1.2% |
| DCC/DMAP | 78% | 2.8% |
HATU-mediated coupling provided optimal results, minimizing racemization of the chiral center in the ethylamine side chain.
Workup Protocol :
- Quench reaction with 10% citric acid.
- Extract with EtOAc (3×).
- Dry over MgSO4, concentrate, and purify via silica gel (hexane:EtOAc 1:1).
- Final recrystallization from ethanol/water (4:1).
Analytical Data :
- m.p.: 148–150°C
- [α]D²⁵: +34.5° (c 1.0, CHCl3)
- HRMS (ESI+): m/z calcd for C₁₇H₂₀N₂O₃S [M+H]+: 333.1274; found: 333.1271.
Alternative Synthetic Routes
Tandem Alkylation-Amidation Approach
A one-pot procedure was explored to reduce purification steps:
- React pyridinone with 2-chloroethyl isocyanate to form carbamate intermediate.
- Displace chloride with 3-(methylthio)benzamide under Mitsunobu conditions.
Outcome :
- Reduced overall yield (47%) due to side reactions
- Advantageous for combinatorial library synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridinone moiety, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of “N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may relate to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide linked via ethyl to a 3,4-dimethoxyphenyl group.
- Key Differences: Rip-B lacks the pyridinone ring and methylthio substituent.
- Synthesis : Prepared via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), contrasting with the multi-step synthesis implied for the target compound .
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a)
- Core Structure : 2-Oxopyridin-1(2H)-yl linked to a sulfonamide-bearing benzo[d]thiazole.
- Key Differences :
- Sulfonamide group (10a) vs. benzamide (target): Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15), affecting binding to charged residues in biological targets.
- Synthesis involves condensation with piperidine acetate under reflux, whereas the target compound’s synthesis likely requires milder conditions due to benzamide stability .
3-Chloro-4-hydroxy-N-phenethylbenzamide
- Core Structure : Benzamide with chloro and hydroxy substituents, linked to phenethylamine.
- Key Differences :
- Polar chloro and hydroxy groups increase solubility (logP ~2.5) compared to the target’s methylthio group (logP ~3.2).
- The hydroxy group enables hydrogen bonding, whereas methylthio may favor hydrophobic interactions .
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for cancer treatment.
Chemical Structure and Properties
The compound features a pyridine derivative linked to a benzamide moiety , characterized by the following structural components:
- Pyridine ring : Contains methoxy and methyl substituents.
- Benzamide linkage : Enhances biological activity through potential interactions with various molecular targets.
- Methylthio group : May influence the compound's pharmacokinetics and bioactivity.
This compound primarily functions as an inhibitor of histone methyltransferase EZH2 . EZH2 is a key enzyme involved in gene silencing through the methylation of histone proteins. By inhibiting EZH2, this compound can potentially reverse the epigenetic silencing of tumor suppressor genes, thereby promoting anti-tumor activity.
In Vitro Studies
Various studies have evaluated the biological activity of this compound using different cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess the compound's effectiveness.
The results indicated that this compound exhibited significant cytotoxic effects on these cancer cell lines, with IC50 values suggesting potent anti-tumor properties. For instance, in 2D assays, the compound showed higher activity compared to 3D assays, indicating its efficacy in traditional culture conditions .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
Mechanistic Insights
The mechanism underlying the compound's action involves competitive inhibition at the active site of EZH2, preventing it from catalyzing histone methylation. This interaction is crucial as it may lead to the reactivation of silenced tumor suppressor genes, which are often downregulated in cancerous cells.
Case Studies
A notable study highlighted the use of this compound in combination therapies for enhanced anti-cancer effects:
- Combination with Standard Chemotherapeutics : In experiments where this compound was combined with doxorubicin, a well-known chemotherapeutic agent, synergistic effects were observed, leading to increased cell death in resistant cancer cell lines.
- Impact on Tumor Microenvironment : The compound also showed promise in modulating the tumor microenvironment by reducing inflammatory markers associated with tumor progression.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(methylthio)benzamide?
Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of:
- Temperature : Maintain 60–80°C during condensation steps to avoid side reactions .
- Catalysts/Solvents : Use polar aprotic solvents (e.g., dimethyl sulfoxide) for nucleophilic substitutions and THF for cyclization reactions .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) improves purity .
Key intermediates should be validated via TLC and LC-MS to monitor progression .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms functional groups (e.g., methoxy at δ 3.8–4.0 ppm, methylthio at δ 2.5–2.7 ppm) and connectivity .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 403.15) .
- HPLC : Purity >95% is achievable using reverse-phase methods (retention time ~12–15 min under gradient elution) .
Advanced: How can researchers resolve contradictions in reaction conversion rates observed during synthesis?
Answer:
Contradictory conversion rates (e.g., 10% vs. 18% under similar conditions) may arise from:
- Solvent Purity : Trace water in DMSO can quench reactive intermediates; use molecular sieves .
- Catalyst Degradation : Monitor catalyst activity via ICP-MS if metal-based catalysts are used .
- Reaction Monitoring : Real-time FTIR or inline NMR detects transient intermediates, enabling optimization .
Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., pH, solvent ratio) .
Advanced: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
Structural analogs (e.g., pyridazine-triazole derivatives) suggest interactions with:
- Kinase Domains : The benzamide moiety may bind ATP pockets in kinases (e.g., EGFR, VEGFR) .
- Inflammatory Pathways : Methylthio groups modulate COX-2 inhibition, as seen in related anti-inflammatory compounds .
Methodological Note : Use surface plasmon resonance (SPR) or AlphaScreen assays to validate target binding .
Advanced: How can the compound’s reactivity be exploited for derivatization?
Answer:
Functional groups enable selective modifications:
- Methylthio Group : Oxidize to sulfone/sulfoxide using H2O2/NaIO4 for enhanced solubility .
- Pyridinone Ring : Introduce halogens (e.g., Cl, Br) via electrophilic substitution to diversify bioactivity .
- Ethyl Linker : Perform reductive amination or alkylation to append targeting moieties (e.g., folate) .
Monitor reaction pathways via GC-MS to track byproducts .
Advanced: What experimental designs are recommended for assessing pharmacokinetic properties?
Answer:
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
- Permeability : Use Caco-2 cell monolayers; Papp >1×10⁻⁶ cm/s indicates oral bioavailability .
- In Vivo Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents; calculate AUC and t½ .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Variability in IC50 values may stem from:
- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
- Cell Line Heterogeneity : Validate target expression (e.g., qPCR for kinase mRNA) before testing .
- Compound Stability : Pre-test compound integrity in assay buffers via LC-MS .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with kinase domains (PDB: 1M17) .
- QSAR Models : Train on pyridazine derivatives with anti-cancer data (r² >0.85 for IC50 predictions) .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
